molecular formula C10H13Br2N B14499709 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline CAS No. 62982-59-6

2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline

Cat. No.: B14499709
CAS No.: 62982-59-6
M. Wt: 307.02 g/mol
InChI Key: UMPJZUGFMURAPS-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Zinc dust, sodium borohydride.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups

Properties

CAS No.

62982-59-6

Molecular Formula

C10H13Br2N

Molecular Weight

307.02 g/mol

IUPAC Name

2,4-dibromo-N-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3

InChI Key

UMPJZUGFMURAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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